molecular formula C17H18N2O3 B11776474 4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid CAS No. 200937-66-2

4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid

Cat. No.: B11776474
CAS No.: 200937-66-2
M. Wt: 298.34 g/mol
InChI Key: ZNDCVQAMRZVWBO-UHFFFAOYSA-N
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Description

4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid is a complex organic compound with a unique structure that includes an indazole ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid is unique due to its specific combination of functional groups and the indazole ring structure. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and material science .

Properties

CAS No.

200937-66-2

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzoic acid

InChI

InChI=1S/C17H18N2O3/c1-10-15-13(8-17(2,3)9-14(15)20)19(18-10)12-6-4-11(5-7-12)16(21)22/h4-7H,8-9H2,1-3H3,(H,21,22)

InChI Key

ZNDCVQAMRZVWBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=C(C=C3)C(=O)O

solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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